Cas no 15074-18-7 (2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)-)

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)-, commonly known as 4-hydroxy-3-benzylcoumarin, is a synthetic coumarin derivative with notable applications in organic synthesis and pharmaceutical research. Its structure features a hydroxy group at the 4-position and a benzyl substituent at the 3-position, enhancing its reactivity and potential as an intermediate in the development of bioactive compounds. This compound exhibits favorable stability and solubility in common organic solvents, facilitating its use in heterocyclic chemistry and medicinal chemistry studies. Its well-defined molecular framework makes it a valuable scaffold for designing inhibitors, fluorescent probes, or other specialized derivatives. The product is typically characterized by high purity, ensuring reproducibility in research applications.
2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- structure
15074-18-7 structure
商品名:2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)-
CAS番号:15074-18-7
MF:C16H12O3
メガワット:252.26468
CID:215619
PubChem ID:54686112

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)-
    • 2-BROMO-4-METHOXYBENZALDEHYDE
    • 3-benzyl-4-hydroxychromen-2-one
    • 4-Hydroxy-3-benzylcoumarin
    • 3-benzyl-4-hydroxy-2H-1-benzopyran-2-one
    • 3-Benzyl-4-hydroxy-2H-chromen-2-one
    • 3-benzyl-4-hydroxy-chromen-2-one
    • 3-Benzyl-4-hydroxycoumarin
    • 3-Benzyl-4-hydroxy-cumarin
    • 3Bz-4OHBzpyran2one
    • 4-hydroxy-coumarin 8
    • Z57469096
    • 4-Hydroxy-3-(phenylmethyl)-2H-1-benzopyran-2-one
    • 4-Oxidanyl-3-(phenylmethyl)chromen-2-one
    • Coumarin, 3-benzyl-4-hydroxy-
    • EN300-7354472
    • 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)-
    • CS-0259520
    • SCHEMBL1648186
    • 3-Benzyl-4-hydroxybenzopyran-2-one
    • DTXSID60715769
    • PD181265
    • BDBM2566
    • CHEMBL574145
    • 3-benzyl-4 -hydroxycoumarin
    • 3-benzyl-4-hydroxy-coumarin
    • HMS1661J04
    • AKOS000610822
    • BIM-0020121.P001
    • CBMicro_020160
    • CCG-8105
    • AB00084165-01
    • UNII-KV6AJ39594
    • A18229
    • KV6AJ39594
    • Oprea1_155335
    • Oprea1_579559
    • JMC527142 Compound 27
    • 15074-18-7
    • AEIVRFFWQSJCAR-UHFFFAOYSA-N
    • FT-0713045
    • DB-082040
    • STL412106
    • インチ: InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2
    • InChIKey: AEIVRFFWQSJCAR-UHFFFAOYSA-N
    • ほほえんだ: OC1C2C=CC=CC=2OC(=O)C=1CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 252.07900
  • どういたいしつりょう: 252.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 380
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • PSA: 50.44000
  • LogP: 3.08940

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- セキュリティ情報

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7354472-0.1g
3-benzyl-4-hydroxy-2H-chromen-2-one
15074-18-7 95%
0.1g
$265.0 2023-07-09
Enamine
EN300-7354472-1.0g
3-benzyl-4-hydroxy-2H-chromen-2-one
15074-18-7 95%
1.0g
$762.0 2023-07-09
Enamine
EN300-7354472-10.0g
3-benzyl-4-hydroxy-2H-chromen-2-one
15074-18-7 95%
10.0g
$3277.0 2023-07-09
Enamine
EN300-7354472-0.5g
3-benzyl-4-hydroxy-2H-chromen-2-one
15074-18-7 95%
0.5g
$594.0 2023-07-09
Aaron
AR00AKZ5-50mg
4-Hydroxy-3-benzylcoumarin
15074-18-7 95%
50mg
$269.00 2023-12-16
Aaron
AR00AKZ5-250mg
4-Hydroxy-3-benzylcoumarin
15074-18-7 95%
250mg
$544.00 2023-12-16
Aaron
AR00AKZ5-2.5g
4-Hydroxy-3-benzylcoumarin
15074-18-7 95%
2.5g
$2080.00 2023-12-16
1PlusChem
1P00AKQT-100mg
4-Hydroxy-3-benzylcoumarin
15074-18-7 95%
100mg
$378.00 2023-12-21
1PlusChem
1P00AKQT-5g
4-Hydroxy-3-benzylcoumarin
15074-18-7 95%
5g
$2794.00 2023-12-21
1PlusChem
1P00AKQT-10g
4-Hydroxy-3-benzylcoumarin
15074-18-7 95%
10g
$4113.00 2023-12-21

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)- 関連文献

2H-1-Benzopyran-2-one,4-hydroxy-3-(phenylmethyl)-に関する追加情報

Comprehensive Overview of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)- (CAS No. 15074-18-7)

2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)-, also known by its CAS number 15074-18-7, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of coumarins, which are naturally occurring or synthetic organic compounds characterized by a benzopyran-2-one core structure. The presence of a hydroxyl group at the 4-position and a phenylmethyl substituent at the 3-position imparts unique chemical and biological properties to this molecule.

The structure of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)- is well-defined and has been extensively studied using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The compound's molecular formula is C16H12O3, and it has a molecular weight of approximately 252.26 g/mol. The benzopyran core is a common scaffold in many bioactive molecules due to its ability to interact with various biological targets, including enzymes, receptors, and ion channels.

In recent years, there has been a growing interest in the biological activities of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)-. Research has shown that this compound exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. These antioxidant effects make it a promising candidate for the development of therapeutic agents targeting oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.

Beyond its antioxidant properties, 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)- has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This anti-inflammatory activity is particularly relevant in the context of chronic inflammatory conditions like arthritis and inflammatory bowel disease (IBD).

The pharmacological profile of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)- has been further explored through preclinical studies. In animal models, this compound has shown promising results in reducing inflammation and oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry reported that oral administration of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)- significantly reduced paw edema in rats induced by carrageenan. This finding suggests potential therapeutic applications in pain management and anti-inflammatory treatments.

In addition to its direct biological effects, 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)- has been used as a lead compound for the synthesis of more potent analogs. Researchers have modified the structure by introducing various functional groups at different positions to enhance its pharmacological properties. For example, the introduction of additional hydroxyl groups or aromatic substituents has been shown to improve the compound's solubility and bioavailability.

The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)- involves several well-established chemical reactions. One common approach is the Pechmann condensation reaction between phenol derivatives and β-keto esters or β-diketones. This method provides a straightforward route to access the benzopyran core structure with high yields and purity. Recent advancements in green chemistry have also led to more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.

The safety profile of 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)- is an important consideration for its potential use in pharmaceutical applications. Toxicological studies have generally shown that this compound is well-tolerated at therapeutic doses with minimal side effects. However, as with any new drug candidate, comprehensive safety assessments are necessary to ensure its long-term safety and efficacy.

In conclusion, 2H-1-Benzopyran-2-one, 4-hydroxy-3-(phenylmethyl)- (CAS No. 15074-18-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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